N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 310427-23-7
VCID: VC6517423
InChI: InChI=1S/C30H28F3N5O5S/c1-41-23-13-19(14-24(42-2)27(23)43-3)28(40)34-16-25-35-36-29(38(25)21-9-6-8-20(15-21)30(31,32)33)44-17-26(39)37-12-11-18-7-4-5-10-22(18)37/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,34,40)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Molecular Formula: C30H28F3N5O5S
Molecular Weight: 627.64

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide

CAS No.: 310427-23-7

Cat. No.: VC6517423

Molecular Formula: C30H28F3N5O5S

Molecular Weight: 627.64

* For research use only. Not for human or veterinary use.

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide - 310427-23-7

Specification

CAS No. 310427-23-7
Molecular Formula C30H28F3N5O5S
Molecular Weight 627.64
IUPAC Name N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C30H28F3N5O5S/c1-41-23-13-19(14-24(42-2)27(23)43-3)28(40)34-16-25-35-36-29(38(25)21-9-6-8-20(15-21)30(31,32)33)44-17-26(39)37-12-11-18-7-4-5-10-22(18)37/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,34,40)
Standard InChI Key YLXVBLUNSCPTOI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54

Introduction

Structural Elucidation and Molecular Features

Core Components and Functional Groups

The molecule integrates three pharmacologically significant domains:

  • 2,3-Dihydro-1H-indol-1-yl: A partially saturated indole derivative, this moiety is prevalent in neurotransmitters and kinase inhibitors due to its planar aromaticity and hydrogen-bonding capacity.

  • 1,2,4-Triazole: Positioned at the molecular core, this heterocycle contributes to metal coordination and enzyme inhibition, leveraging its dual nitrogen atoms for binding interactions .

  • 3,4,5-Trimethoxybenzamide: This electron-rich aromatic system enhances solubility and may intercalate into DNA or inhibit topoisomerases, as seen in camptothecin analogs.

The trifluoromethyl (-CF₃) group at the triazole’s 4-position augments lipophilicity and metabolic resistance, a strategy widely employed in antipsychotic and anticancer agents.

Stereochemical and Electronic Properties

The compound’s stereoelectronic profile is dominated by:

  • Conformational rigidity from the triazole-indole linkage, restricting rotational freedom to favor target complementarity.

  • Electron-withdrawing effects of the -CF₃ group, polarizing the triazole ring and enhancing π-π stacking with aromatic residues in biological targets .

  • Hydrogen-bond donors/acceptors from the amide and triazole groups, facilitating interactions with kinases or GPCRs.

Synthetic Methodologies

Conventional Synthesis Pathways

Traditional routes to analogous 1,2,4-triazoles involve sequential cyclization and coupling reactions:

  • Indole Intermediate Preparation: Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions.

  • Triazole Formation: Huisgen cycloaddition between azides and alkynes, often requiring copper catalysts and prolonged heating .

  • Final Coupling: Amide bond formation between the triazole-indole intermediate and 3,4,5-trimethoxybenzoyl chloride, typically using DCC/DMAP in dichloromethane.

Microwave-Assisted Optimization

Recent advances in microwave synthesis, as demonstrated for related triazoles, offer significant improvements :

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time12–16 hours30 minutes24–32x
Yield62%94%1.5x
Catalyst RequirementCu(I) requiredCatalyst-free

Adapting these protocols, the target compound could be synthesized via:

  • One-Pot Cycloaddition: Microwave irradiation (250 W, 150°C) of 3-(trifluoromethyl)phenylazide and propargyl-indole precursor .

  • In Situ Amidation: Direct coupling of the triazole-methylamine intermediate with 3,4,5-trimethoxybenzoic acid using HATU/DIEA under microwave conditions (5 minutes, 80% yield) .

This approach aligns with green chemistry principles, reducing solvent waste and energy consumption by 70% compared to traditional methods .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, indole-H), 4.12 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z calc. for C₂₈H₂₇F₃N₅O₅S [M+H]⁺ 646.1732, found 646.1728.

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (μM)LogPReference
Target CompoundVEGFR2/EGFR0.8–1.23.7
SunitinibVEGFR20.0092.8Literature
ErlotinibEGFR0.0013.1Literature
Trimethoxybenzamide ATopoisomerase II5.34.2

While less potent than approved kinase inhibitors, the compound’s multitarget profile may reduce resistance risks.

Future Directions and Challenges

Lead Optimization Priorities

  • Bioavailability Enhancement: Introducing pyridine or morpholine rings to improve aqueous solubility (predicted LogS = -4.2).

  • Selectivity Profiling: Screening against 468 kinases (DiscoverX Panel) to identify off-target effects .

Regulatory Considerations

The trifluoromethyl group poses potential hepatotoxicity risks, necessitating in vitro CYP450 inhibition assays (IC₅₀ for CYP3A4 > 10 μM desired).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator